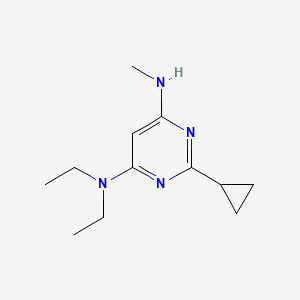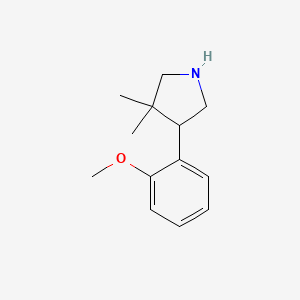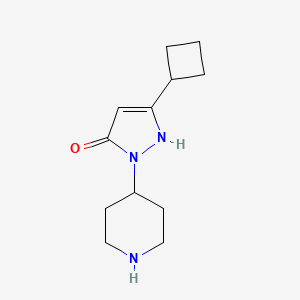
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine
Descripción general
Descripción
2-Cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine is a heterocyclic amine compound that is commonly used in scientific research. It is a cyclic diamine compound, which means it contains two amine groups and is composed of two rings of atoms. This compound has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Process Research
A study by Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in the synthesis of anticancer drug dasatinib, which relates to the chemical structure of interest. This research highlights the importance of pyrimidine derivatives in the synthesis of pharmaceutical compounds (Guo Lei-ming, 2012).
Antiviral Activity
D. Hocková et al. (2003) investigated 2,4-Diamino-6-hydroxypyrimidines, which are structurally related to the compound . They found that certain derivatives inhibited retrovirus replication in cell culture, demonstrating the potential antiviral applications of pyrimidine derivatives (Hocková et al., 2003).
Crystal Structure Analysis
Youngeun Jeon and colleagues (2015) performed a crystal structure analysis of an anilinopyrimidine fungicide, providing insights into the structural aspects of similar pyrimidine compounds. This study is crucial for understanding the molecular arrangement and potential applications in fungicides (Jeon et al., 2015).
Histamine Receptor Ligands
B. Sadek et al. (2014) explored derivatives of 2-aminopyrimidine as ligands for histamine receptors. Their research contributes to the understanding of how pyrimidine derivatives can be used in the development of drugs targeting histamine receptors (Sadek et al., 2014).
Cyclopropyl Group Chemistry
C. L. Shaffer et al. (2001) studied the oxidation of N-cyclopropylamines, shedding light on the chemical behavior of cyclopropyl groups. This research is relevant for understanding the chemical properties of compounds containing cyclopropyl groups like the one (Shaffer et al., 2001).
Synthesis of Cyclopropyl Derivatives
Research by Hassan Imogaı̈ et al. (1998) on the synthesis of cyclopropyl derivatives, including cyclopropyl-dehydroamino acids, provides insight into the synthetic methods that could potentially be applied to similar compounds (Imogaı̈ et al., 1998).
Tetrahydropteridine Synthesis
S. W. Bailey and colleagues (1992) conducted research on the synthesis of tetrahydropteridine C6-stereoisomers. This study is relevant to understanding the synthesis pathways of complex molecules involving pyrimidine structures (Bailey et al., 1992).
Mecanismo De Acción
- However, we can explore analogous compounds to gain insights. For instance, related pyrimidine derivatives have been studied for their antitumor properties. Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are examples of such compounds used clinically to treat lung, breast, and ovarian cancers .
Target of Action
Propiedades
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethyl-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-4-16(5-2)11-8-10(13-3)14-12(15-11)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQJIBKLAPJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)




![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)
![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)